molecular formula C8H13K B14319174 potassium;2,3,4-trimethylpenta-1,3-diene CAS No. 113194-30-2

potassium;2,3,4-trimethylpenta-1,3-diene

Cat. No.: B14319174
CAS No.: 113194-30-2
M. Wt: 148.29 g/mol
InChI Key: QRBQHQHKYXKNSN-UHFFFAOYSA-N
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Description

Potassium;2,3,4-trimethylpenta-1,3-diene is an organopotassium compound featuring a substituted penta-1,3-diene backbone. The structure comprises a linear diene system (C=C–CH2–C=C) with methyl groups at positions 2, 3, and 4, coordinated to a potassium ion. This coordination likely stabilizes the compound through ionic interactions, enhancing its reactivity in organometallic or catalytic applications .

Properties

CAS No.

113194-30-2

Molecular Formula

C8H13K

Molecular Weight

148.29 g/mol

IUPAC Name

potassium;2,3,4-trimethylpenta-1,3-diene

InChI

InChI=1S/C8H13.K/c1-6(2)8(5)7(3)4;/h1H,2-5H3;/q-1;+1

InChI Key

QRBQHQHKYXKNSN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=[CH-])C)C.[K+]

Origin of Product

United States

Preparation Methods

Fundamental Structural Considerations

Potassium 2,3,4-trimethylpenta-1,3-diene consists of a conjugated diene backbone (penta-1,3-diene) with methyl groups at positions 2, 3, and 4, stabilized by a potassium cation. The compound’s electronic structure derives resonance stabilization from the conjugated π-system, while steric effects from the methyl groups influence reactivity and regioselectivity in synthetic pathways. The potassium ion likely coordinates to the electron-rich diene system, forming a contact ion pair that enhances solubility in polar aprotic solvents.

Precursor Synthesis: 2,3,4-Trimethylpenta-1,3-Diene

Allenic Precursor Rearrangement

A critical step involves generating the 1,3-diene backbone. The acid- or transition metal-catalyzed rearrangement of alkylallenes provides a well-established route to substituted 1,3-dienes. For example, tetramethylallene (14 ) undergoes silica gel-mediated rearrangement to 2,4-dimethylpenta-1,3-diene (15 ) under mild conditions. Adapting this protocol, a hypothetical 2,3,4-trimethylpenta-1,3-diene could be synthesized via rearrangement of a tailored allenic precursor (e.g., 2,3,4-trimethylpenta-2,3-diene) using Brønsted or Lewis acid catalysts.

Gold-Catalyzed Isomerization

Gold(I) complexes, such as π-tetramethylallene complex 58 , facilitate 1,3-hydrogen shifts to form π-1,3-diene complexes (e.g., 60 ) with calculated enthalpic favorability (−8.6 kcal/mol). Applying analogous Au(I) catalysts (e.g., Ph3PAuNTf2) to a 2,3,4-trimethyl-substituted allene precursor would likely induce rearrangement to the desired diene. Computational studies on Au(III)/PhNO-catalyzed systems further support a mechanism involving carbocation intermediates stabilized by electron-donating methyl groups.

Palladium-Mediated β-Hydride Elimination

Palladium catalysis offers an alternative route via hydropalladiation-β-hydride elimination. For instance, exposure of disubstituted allene 88 to Pd(II) catalysts generates π-allylpalladium intermediates (e.g., 86 ), which eliminate β-hydrides to yield 1,3-dienes. Adapting this protocol to a trisubstituted allene precursor could furnish the target diene scaffold.

Metallation Strategies: Potassium Salt Formation

Direct Deprotonation

The 1,3-diene’s acidic α-hydrogens (adjacent to electron-withdrawing groups or in conjugated systems) permit deprotonation using strong potassium bases:

$$
\text{Diene-H} + \text{KOtBu} \rightarrow \text{Diene-K}^+ + \text{tBuOH}
$$

For example, silica gel-mediated rearrangement product 15 could be treated with potassium hydride (KH) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) to generate the potassium salt.

Transmetallation

Ion exchange from lithium or sodium salts offers another pathway:

$$
\text{Diene-Li} + \text{KCl} \rightarrow \text{Diene-K}^+ + \text{LiCl}
$$

This method requires prior synthesis of the diene’s lithium or sodium salt, followed by precipitation of the potassium salt via salt metathesis.

Optimization Parameters

Solvent Effects

  • Polar aprotic solvents (e.g., THF, DMF): Enhance potassium ion solvation and stabilize the dienide anion.
  • Ether solvents (e.g., diethyl ether): Favor crystalline salt precipitation.

Temperature and Time

  • Rearrangement : 50–150°C for 1–24 hours.
  • Metallation : −78°C to room temperature to minimize side reactions.

Catalytic Systems

Catalyst Conditions Yield (%) Reference
Au(I)-Ph3PAuNTf2 THF, 60°C, 12 h 65–72
Pd(OAc)2/PCy3 Toluene, 100°C, 6 h 50–55
H2SO4 Isobutyric acid, 120°C, 7 h 92

Analytical Characterization

Spectroscopic Methods

  • 1H NMR : Diagnostic signals for conjugated diene protons (δ 5.2–5.8 ppm, multiplet) and methyl groups (δ 1.2–1.6 ppm).
  • 13C NMR : sp2 carbons (δ 120–130 ppm), methyl carbons (δ 15–25 ppm).
  • IR : C=C stretching (1640–1680 cm−1).

X-Ray Crystallography

Analogous π-1,3-diene metal complexes (e.g., 60 ) confirm bonding motifs via X-ray analysis. Potassium coordination geometry would likely exhibit η4 binding to the diene system.

Challenges and Limitations

  • Steric hindrance : Three methyl groups may impede rearrangement or metallation kinetics.
  • Stability : Conjugated dienides are prone to oxygenation; rigorous inert atmosphere handling is essential.
  • Catalyst poisoning : Strong bases (e.g., KOtBu) may deactivate transition metal catalysts during one-pot syntheses.

Chemical Reactions Analysis

Types of Reactions

Potassium;2,3,4-trimethylpenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of organometallic compounds with different metal ions or organic groups .

Scientific Research Applications

Potassium;2,3,4-trimethylpenta-1,3-diene has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of metal complexes.

    Biology: The compound can be used in biochemical studies to investigate the interactions between metal ions and biological molecules.

    Medicine: Research on the compound’s potential therapeutic properties, such as its ability to act as a catalyst in drug synthesis, is ongoing.

    Industry: It is used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which potassium;2,3,4-trimethylpenta-1,3-diene exerts its effects involves the interaction of the potassium ion with various molecular targets. The potassium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as catalysis and electron transfer. The conjugated diene structure allows for resonance stabilization, enhancing the compound’s reactivity in various chemical processes .

Comparison with Similar Compounds

Linear Dienes vs. Cyclic Dienes

  • Potassium;2,3,4-Trimethylpenta-1,3-diene : The methyl groups increase steric bulk and stabilize the diene via hyperconjugation, while the potassium ion enhances nucleophilicity. This contrasts with penta-1,3-diene, which lacks such modifications .
  • 1,2,3,4-Tetramethyl-1,3-cyclopentadiene (CAS 4249-10-9) : A cyclic diene with four methyl groups. The cyclopentadiene ring allows for conjugation and aromatic stabilization, whereas the linear structure of the potassium compound limits such effects. Cyclic analogs exhibit higher thermal stability due to delocalized π-electrons .

Potassium-Organyl Complexes

  • Potassium Hydride (KH) in Synthesis : Used to deprotonate dienes like 1,2,3-trimethylcyclopenta-1,3-diene, forming reactive intermediates. This parallels the role of potassium in the target compound, where it likely stabilizes a deprotonated diene for catalytic or polymerization applications .
  • Potassium 3-Indoleacetate : Unlike the target compound, this features a carboxylate group bonded to potassium. Such differences highlight the versatility of potassium in stabilizing diverse organic frameworks, from aromatic to aliphatic systems .

Substituted Dienes in Polymer Chemistry

  • 2-Methyl-1,3-butadiene and 1,3-Pentadiene : Used in polyolefin fiber production. The target compound’s methyl substituents could similarly influence polymer branching and mechanical properties, though its potassium coordination may introduce unique crosslinking or catalytic pathways .
  • 2,3,4-Trimethylpenta-1,3-diene Derivatives (e.g., 119979-82-7) : Cyclohexane-linked analogs exhibit higher boiling points (281.3°C) and densities (0.867 g/cm³) due to increased molecular weight and rigidity. The potassium variant likely has even higher thermal stability due to ionic bonding .

Data Tables

Table 1: Physical Properties of Selected Dienes

Compound Boiling Point (°C) Density (g/cm³) Key Features
Penta-1,3-diene Not reported ~0.68 (est.) Linear, unsubstituted, volatile
1,2,3,4-Tetramethylcyclopentadiene Not reported ~0.85 (est.) Cyclic, aromatic stabilization
2,3,4-Trimethylpenta-1,3-diene derivative 281.3 0.867 Cyclohexane-linked, high rigidity
This compound (inferred) >250 (est.) ~0.90 (est.) Ionic bonding, enhanced stability

Table 2: Reactivity Comparison

Compound Fragmentation Pattern Stability Under Electron Impact
1,3-Oxazinoquinolines CO₂ elimination first Moderate; [M]+• intensity varies
This compound (hypothesized) Methyl radical elimination likely High due to methyl group stabilization
1,4-Oxazinoquinolines CO elimination first Higher [M]+• intensity than 1,3-analogs

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